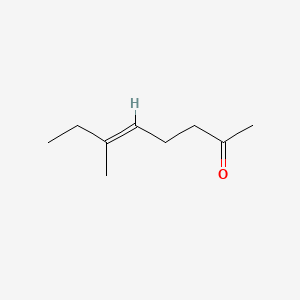

6-Methyl-5-octen-2-one

Description

Contextualization within the Field of Branched Unsaturated Ketones

Branched unsaturated ketones represent a vital class of organic compounds that serve as versatile building blocks in synthesis. rsc.org These molecules contain at least one carbon-carbon double bond and a branched alkyl chain, features that allow for a wide range of chemical transformations. The position of the double bond relative to the carbonyl group is crucial; for instance, α,β-unsaturated ketones are key substrates in conjugate addition reactions, while β,γ-unsaturated ketones present different synthetic opportunities and challenges. nih.govresearchgate.netacs.org

6-Methyl-5-octen-2-one is a γ,δ-unsaturated ketone, meaning the double bond is located between the gamma and delta carbons relative to the carbonyl group. This specific arrangement influences its reactivity, distinguishing it from its more commonly studied α,β-unsaturated counterparts. The presence of a methyl group on the carbon chain introduces steric hindrance and an additional point of structural diversity, which can be exploited in targeted chemical synthesis. The development of catalytic methods for producing branched ketones with high selectivity is an active area of research. organic-chemistry.org

Overview of Structural Features and Synthetic Challenges for Analogous Aliphatic Ketones

The structure of this compound includes a ketone functional group at the C-2 position, a carbon-carbon double bond between C-5 and C-6, and a methyl substituent at C-6. nih.govnist.gov This arrangement results in the potential for E/Z isomerism around the double bond. nih.gov

The synthesis of branched, unsaturated ketones like this compound presents several challenges for organic chemists. Key difficulties include:

Regioselectivity : Controlling the precise location of functional groups and branches is often difficult. For example, in reactions like aldol (B89426) condensations or hydroacylations, achieving the desired branched structure over linear or other isomeric products requires carefully designed catalytic systems. nih.govorganic-chemistry.org

Stereoselectivity : For unsaturated ketones, controlling the geometry (E/Z) of the double bond is a significant hurdle. nih.gov In cases where chiral centers are present or created, achieving high enantioselectivity is also a major challenge. rsc.orgnih.gov

Avoiding Side Reactions : The presence of multiple reactive sites (the ketone and the alkene) can lead to undesired side reactions. For instance, the double bond might isomerize to a more stable conjugated position under certain reaction conditions. acs.org

One documented synthesis of this compound involves a multi-step process beginning with the protection of the ketone in 1-bromo-4-pentanone as an ethylene (B1197577) ketal. prepchem.com This is followed by the formation of a phosphonium (B103445) salt and a subsequent Wittig reaction with methyl ethyl ketone. prepchem.com The final step involves the deprotection of the ketal group under acidic conditions to yield the target molecule, which can then be purified by chromatography to separate the isomers. prepchem.com

Significance of the Ketone and Alkene Functionalities in Organic Synthesis Paradigms

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. The ketone and alkene groups offer distinct and complementary reaction pathways.

Ketone Functionality: The carbonyl group of the ketone is electrophilic, making it susceptible to nucleophilic attack. This allows for a variety of transformations, including:

Reduction : The ketone can be reduced to a secondary alcohol (6-methyl-5-octen-2-ol), a precursor for other molecules. prepchem.com

Nucleophilic Addition : Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) can be used to form tertiary alcohols and extend the carbon skeleton.

Enolate Chemistry : The protons on the carbons alpha to the carbonyl (C-1 and C-3) are acidic. Deprotonation can form an enolate, which is a powerful nucleophile for alkylation and aldol condensation reactions, enabling the formation of new carbon-carbon bonds. rsc.org

Alkene Functionality: The carbon-carbon double bond is a nucleophilic site, allowing for various electrophilic addition reactions:

Hydrogenation : The double bond can be selectively reduced to yield the corresponding saturated ketone, 6-methyloctan-2-one. google.com

Halogenation : Addition of halogens like bromine or chlorine across the double bond.

Oxidation : The alkene can be cleaved via ozonolysis to produce smaller carbonyl compounds or oxidized to form an epoxide or a diol. researchgate.net Studies have investigated the gas-phase reaction of 6-methyl-5-hepten-2-one (B42903) (a related compound) with ozone and other atmospheric oxidants. researchgate.netacs.org

The interplay between these two functional groups allows for complex, multi-step syntheses where one group can be reacted selectively while the other remains intact or is protected. This versatility is central to its use as an intermediate in the synthesis of terpenoids and other natural products. chemicalbook.com

Current Research Trajectories and Academic Interest in this compound

Academic and industrial interest in this compound and related compounds is primarily driven by their utility as synthetic intermediates. chemicalbook.compubcompare.ai Current research involving this molecule and its analogs can be categorized into several areas:

Synthesis of Natural Products and Fragrances : A significant application is in the synthesis of terpenoids. chemicalbook.com For example, the closely related 6-methyl-5-hepten-2-one is a key intermediate for producing compounds like citral, linalool, and ionones, which are important in the flavor and fragrance industry. chemicalbook.compubcompare.ai

Atmospheric Chemistry : Unsaturated carbonyl compounds are emitted into the atmosphere from various sources. Researchers are studying the gas-phase reaction kinetics of these molecules with atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) to understand their atmospheric lifetime and impact. researchgate.net For 6-methyl-5-hepten-2-one, the reaction with ozone has been shown to produce acetone (B3395972) and 4-oxopentanal. researchgate.net

Development of New Synthetic Methods : The synthesis of branched, unsaturated ketones remains a challenge, prompting research into new catalytic methods that offer high yield and selectivity. nih.govresearchgate.netacs.org While not always focused on this compound specifically, this broader research is crucial for improving access to this class of molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | nih.govnist.govchemsrc.com |

| Molecular Weight | 140.22 g/mol | nih.govchemsrc.com |

| IUPAC Name | (E)-6-methyloct-5-en-2-one | nih.gov |

| CAS Number | 24199-46-0 | nist.govchemeo.com |

| Boiling Point | 195.2°C at 760 mmHg | chemsrc.com |

| Density | 0.836 g/cm³ | chemsrc.com |

| Flash Point | 62.2°C | chemsrc.com |

| LogP (Octanol/Water) | 2.71190 | chemsrc.comchemsrc.com |

| Vapor Pressure | 0.425 mmHg at 25°C | chemsrc.com |

Spectroscopic Data: GC-MS

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns.

| Top 5 Peaks (m/z) | Relative Intensity | Source |

| 43 | 99.99 | nih.govnih.gov |

| 55 | ~59.9 | nih.govnih.gov |

| 82 | ~38.5 | nih.govnih.gov |

| 67 | ~34.0 | nih.govnih.gov |

| 41 | ~33.2 | nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-6-methyloct-5-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-8(2)6-5-7-9(3)10/h6H,4-5,7H2,1-3H3/b8-6+ |

InChI Key |

SAXWRVSDVXCTEL-SOFGYWHQSA-N |

Isomeric SMILES |

CC/C(=C/CCC(=O)C)/C |

Canonical SMILES |

CCC(=CCCC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 5 Octen 2 One

Development of Synthetic Routes to 6-Methyl-5-octen-2-one

The synthesis of this compound, an unsaturated ketone, can be accomplished through several strategic approaches. Key among these is a multi-step pathway that builds the carbon skeleton using well-established olefination chemistry, alongside alternative methods that employ different starting materials and reaction cascades.

Multi-Step Synthesis Utilizing Alkylation and Ketal Intermediates

A robust and frequently employed method for constructing the carbon backbone of molecules like this compound is the Wittig reaction. This approach involves the creation of a carbon-carbon double bond through the reaction of a phosphorus ylide with a carbonyl compound. To prevent unwanted side reactions when the phosphonium (B103445) ylide precursor also contains a carbonyl group, a protection-deprotection strategy is often necessary.

Phosphonium Ylide Formation from Bromoalkane Precursors

The initial step in this synthetic sequence is the preparation of a phosphonium ylide, also known as a Wittig reagent. This is typically achieved in a two-step process. First, a suitable primary alkyl halide, such as a bromoalkane, undergoes a nucleophilic substitution (SN2) reaction with a phosphine, most commonly triphenylphosphine (PPh₃). This reaction forms a stable phosphonium salt. masterorganicchemistry.com

For a synthesis targeting this compound, a precursor like 5-bromopentan-2-one could be used. However, the ketone functionality must first be protected to prevent it from reacting with the ylide that will be formed. This is often done by converting the ketone into a ketal. The protected bromoalkane is then reacted with triphenylphosphine.

In the second step, the resulting phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to deprotonate the carbon adjacent to the phosphorus atom. masterorganicchemistry.com This deprotonation yields the phosphorus ylide, a species with a negatively charged carbon adjacent to a positively charged phosphorus atom, which is stabilized by resonance. chemistrysteps.com

Stereoselective Olefination through Wittig-Type Reactions

The core of this synthetic route is the Wittig reaction, where the phosphorus ylide reacts with an aldehyde or ketone to form an alkene. wikipedia.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the second reactant (e.g., acetone), leading to the formation of the desired carbon skeleton.

The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the final alkene product and a phosphine oxide, typically triphenylphosphine oxide. masterorganicchemistry.com The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

The stereochemistry of the resulting double bond (E or Z configuration) is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides, which have electron-withdrawing groups, tend to produce the (E)-alkene (trans) stereoselectively. In contrast, non-stabilized ylides, with alkyl or hydrogen substituents, generally yield the (Z)-alkene (cis) as the major product. wikipedia.orgorganic-chemistry.org

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Key Reagents | Intermediate Product |

|---|---|---|---|

| (4,4-Dimethoxypentyl)triphenylphosphonium bromide | Acetone (B3395972) | 1. n-Butyllithium (n-BuLi) 2. Tetrahydrofuran (THF) | 2,2-Dimethoxy-6-methyl-5-heptene |

Acid-Catalyzed Deprotection of Ketal Functionalities

The final step in this multi-step synthesis is the removal of the protecting group to unveil the ketone functionality. Ketals are stable under neutral or basic conditions but are readily hydrolyzed back to the corresponding ketone in the presence of an acid catalyst. core.ac.uk

This deprotection is typically accomplished by treating the ketal intermediate with an aqueous acid, such as hydrochloric acid or sulfuric acid. Lewis acids in wet organic solvents can also be used. researchgate.netorganic-chemistry.org The mechanism involves protonation of one of the ketal's oxygen atoms, followed by elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the ketone. This step is crucial for obtaining the final target molecule, this compound.

Exploration of Alternative Synthetic Strategies for the this compound Skeleton

Beyond the Wittig reaction, other synthetic methodologies have been developed to produce this compound and structurally related compounds.

One notable method involves the condensation of ethyl acetoacetate with a prenyl halide (like prenyl bromide) under basic conditions, followed by decarboxylation to yield the target ketone. Another approach is the acid-catalyzed rearrangement of 2,2,6-trimethyl-3,4-dihydropyran, which can yield this compound. vulcanchem.comgoogle.com

For the closely related compound 6-methyl-5-hepten-2-one (B42903), established industrial syntheses include the Carroll rearrangement of the acetoacetic acid ester of 2-methyl-3-buten-2-ol, which is derived from acetone and acetylene. chemicalbook.com Other routes start from isobutylene, acetone, and formaldehyde. chemicalbook.com These strategies highlight the diverse range of precursors and reaction types that can be employed to construct this class of terpenoid-like ketones.

| Method | Key Starting Materials | Catalyst/Key Conditions |

|---|---|---|

| Alkylation-Decarboxylation | Ethyl acetoacetate, Prenyl bromide | Potassium tert-butoxide, 80-100°C vulcanchem.com |

| Acid-Catalyzed Rearrangement | 2,2,6-Trimethyl-3,4-dihydropyran | Sulfonic acid catalyst (e.g., p-toluenesulfonic acid), 100–150°C vulcanchem.com |

| Carroll Rearrangement* | 2-Methyl-3-buten-2-yl acetoacetate | Thermal rearrangement chemicalbook.com |

*Note: This route is primarily documented for the synthesis of 6-methyl-5-hepten-2-one but illustrates a relevant strategy.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing synthetic routes. For the Wittig-based synthesis of this compound, the mechanism of the olefination step is of primary interest.

Modern mechanistic studies suggest that the Wittig reaction, under lithium-free conditions, proceeds through a concerted [2+2] cycloaddition between the phosphorus ylide and the carbonyl compound. chemistrysteps.comwikipedia.org This directly forms a four-membered ring intermediate, the oxaphosphetane, without the formation of a zwitterionic betaine intermediate, which was part of earlier mechanistic proposals. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the reaction is determined during this kinetically controlled cycloaddition step. wikipedia.org The geometry of the approach of the ylide to the carbonyl group dictates whether the cis or trans oxaphosphetane is formed, which in turn determines the Z or E configuration of the resulting alkene. As mentioned, the electronic nature of the ylide's substituents is the dominant factor controlling this selectivity. The subsequent decomposition of the oxaphosphetane into the alkene and phosphine oxide is a retro-[2+2] cycloaddition. masterorganicchemistry.com This mechanistic understanding allows chemists to predict and control the stereochemical outcome of the synthesis.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₉H₁₆O | Target Molecule |

| Triphenylphosphine | C₁₈H₁₅P | Reagent for Ylide Formation |

| n-Butyllithium | C₄H₉Li | Base for Ylide Formation |

| Acetone | C₃H₆O | Carbonyl Reactant |

| Triphenylphosphine oxide | C₁₈H₁₅OP | Byproduct of Wittig Reaction |

| 5-Bromopentan-2-one | C₅H₉BrO | Potential Ylide Precursor |

| Ethyl acetoacetate | C₆H₁₀O₃ | Starting Material (Alternative Route) |

| Prenyl bromide | C₅H₉Br | Starting Material (Alternative Route) |

| 2,2,6-Trimethyl-3,4-dihydropyran | C₉H₁₆O | Starting Material (Alternative Route) |

| p-Toluenesulfonic acid | C₇H₈O₃S | Acid Catalyst |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | Precursor (Carroll Rearrangement) |

| Isobutylene | C₄H₈ | Starting Material (Alternative Route) |

Optimization of Synthetic Pathways for Enhanced Chemical Yields

Optimizing the synthesis of this compound is crucial for improving process efficiency and economic viability. This involves the systematic adjustment of various reaction parameters to maximize the output of the desired product while minimizing the formation of byproducts. Key parameters that are typically manipulated include temperature, reaction time, choice of solvent, and the nature and concentration of catalysts and reactants.

For instance, in a Wittig-type synthesis, the choice of base used to generate the ylide from its corresponding phosphonium salt is critical. lumenlearning.com Strong, non-nucleophilic bases such as sodium hydride or n-butyllithium are often employed to ensure complete deprotonation without interfering with the carbonyl reactant. masterorganicchemistry.com The solvent must be able to dissolve the reactants but remain inert under the reaction conditions; tetrahydrofuran (THF) or diethyl ether are common choices. wikipedia.org

The yield of the reaction can be significantly influenced by these choices. The following table illustrates hypothetical optimization data for a generic ketone synthesis, demonstrating how systematic variation of parameters can lead to improved chemical yields.

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 50 | 12 | 65 |

| 2 | Aluminum Isopropoxide | Toluene | 110 | 8 | 78 |

| 3 | Aluminum Isopropoxide | Toluene | 130 | 8 | 85 |

| 4 | Sodium Dihydrogen Phosphate | None | 170 | 8 | 92 |

This table is illustrative and represents typical optimization parameters for analogous chemical reactions.

Furthermore, purification of the final product is essential for achieving high chemical purity. Techniques such as fractional distillation under reduced pressure are employed to separate the this compound from unreacted starting materials, solvents, and byproducts like triphenylphosphine oxide in the case of a Wittig reaction. lumenlearning.com

Control of Stereoisomerism in this compound Synthesis

The structure of this compound features a carbon-carbon double bond at the 5-position. Due to the substitution pattern at this double bond, the molecule can exist as two different geometric isomers, also known as stereoisomers. These are designated as the (E)-isomer (trans) and the (Z)-isomer (cis), which have different spatial arrangements of atoms. nih.gov

The control of which isomer is formed during synthesis is a critical aspect of stereoselective synthesis. The properties and applications of the (E) and (Z) isomers can differ, making it desirable to produce one isomer preferentially. The Wittig reaction, for example, offers a degree of stereochemical control based on the nature of the ylide used. organic-chemistry.org

Non-stabilized ylides , which typically have alkyl groups attached to the carbanion, generally react under lithium-salt-free conditions to favor the formation of the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Stabilized ylides , where the carbanion is stabilized by an electron-withdrawing group (like a carbonyl group), tend to produce the (E)-alkene as the major product. organic-chemistry.org

By carefully selecting the type of Wittig reagent and the reaction conditions, chemists can influence the isomeric ratio of the final this compound product.

When a synthetic procedure results in a mixture of (E) and (Z) isomers of this compound, separation and purification are necessary to obtain the desired pure isomer. The primary methods for separating geometric isomers rely on differences in their physical properties, such as boiling point and polarity.

Fractional Distillation: If the boiling points of the (E) and (Z) isomers are sufficiently different, fractional distillation can be an effective method for separation on an industrial scale. The isomer with the lower boiling point will vaporize more readily and can be collected as a separate fraction.

Chromatography: For laboratory-scale separations or for isomers with very similar boiling points, chromatographic techniques are indispensable.

Gas Chromatography (GC): Preparative GC can be used to separate volatile isomers. The mixture is vaporized and passed through a long column containing a stationary phase. The isomers interact with the stationary phase differently based on their polarity and shape, causing them to elute from the column at different times.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique, particularly useful for less volatile compounds. The mixture is pumped through a column packed with a solid adsorbent. By choosing the appropriate stationary phase and a suitable mobile phase (solvent), the (E) and (Z) isomers can be effectively separated based on their differential adsorption to the stationary phase.

To determine the success of a stereoselective synthesis or a separation process, analytical techniques are employed to assess the stereoisomeric purity of a sample of this compound. These methods quantify the relative amounts of the (E) and (Z) isomers present in a mixture.

Gas Chromatography (GC): This is one of the most common methods for purity assessment. A small sample is injected into the GC, and the (E) and (Z) isomers are separated on an analytical column. The detector response for each isomer is proportional to its concentration, allowing for precise quantification of the isomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) NMR, is a powerful tool for distinguishing between geometric isomers. The chemical environment of the hydrogen atoms (protons) in the (E) and (Z) isomers is slightly different, leading to distinct signals in the NMR spectrum. Key diagnostic signals include:

The chemical shift of the vinylic proton (the H on the C=C double bond).

The chemical shifts of the protons on the carbon atoms adjacent to the double bond.

The coupling constants (J-values) between adjacent protons, which can differ depending on their spatial relationship (cis or trans).

By integrating the areas of the corresponding peaks in the ¹H NMR spectrum, the relative ratio of the (E) and (Z) isomers can be accurately determined.

| Analytical Technique | Principle of Isomer Differentiation | Information Obtained |

| Gas Chromatography (GC) | Differential partitioning between mobile and stationary phases based on polarity and volatility. | Retention time for each isomer; quantitative ratio of isomers based on peak area. |

| ¹H NMR Spectroscopy | Different chemical environments for protons lead to distinct chemical shifts and coupling constants. | Unambiguous structural identification; precise quantitative ratio of isomers by peak integration. |

| Mass Spectrometry (MS) | Fragmentation pattern upon ionization. | Molecular weight confirmation; isomers often have very similar mass spectra but can be identified when coupled with GC (GC-MS). |

Advanced Analytical Characterization of 6 Methyl 5 Octen 2 One

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic analysis provides an in-depth view of the molecular structure of 6-methyl-5-octen-2-one, with each technique offering complementary information to build a complete structural profile.

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragments that form when the molecule is ionized. nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and numerous fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the molecular ion is observed at an m/z of 140, corresponding to its molecular weight. nist.gov

The fragmentation of this compound is characteristic of an aliphatic ketone. A primary cleavage event, known as α-cleavage, occurs at the bond adjacent to the carbonyl group. This leads to the formation of a stable acylium ion. The most abundant peak (base peak) in the spectrum is observed at m/z 43, which corresponds to the acetyl cation ([CH₃CO]⁺). This is a hallmark fragmentation for methyl ketones. Other significant fragments are observed at m/z 55, 67, and 82, resulting from various cleavages and rearrangements of the carbon chain. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 43 | ~99.9 | [CH₃CO]⁺ |

| 55 | ~59.9 | [C₄H₇]⁺ |

| 82 | ~38.5 | [C₆H₁₀]⁺ |

| 67 | ~34.0 | [C₅H₇]⁺ |

| 41 | ~33.2 | [C₃H₅]⁺ |

| 140 | Low | [C₉H₁₆O]⁺ (Molecular Ion) |

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the calculated monoisotopic mass is 140.120115130 Da. nih.gov This value is in precise agreement with the elemental composition of C₉H₁₆O, confirming the molecular formula and ruling out other potential formulas that might have the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Calculated Monoisotopic Mass | 140.120115130 Da |

| Nominal Mass | 140 Da |

Scientific literature and spectral databases currently lack publicly available, experimentally derived ¹H NMR and ¹³C NMR data specifically for this compound. While data exists for similar structures, such as 6-methyl-5-hepten-2-one (B42903), providing that information would be outside the scope of this analysis which is strictly focused on the title compound. Therefore, a detailed analysis for the following sections cannot be provided at this time.

Data not available in reviewed scientific literature.

Data not available in reviewed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits distinct absorption bands that confirm its key structural features. nist.gov

A strong, sharp absorption band is typically observed in the region of 1715-1720 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The presence of a carbon-carbon double bond (C=C) gives rise to a medium-intensity absorption band around 1670 cm⁻¹ . The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed as multiple bands in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch appears at a slightly higher frequency, typically above 3000 cm⁻¹ .

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed in this compound |

| C=O (Ketone) | 1705-1725 | Yes |

| C=C (Alkene) | 1640-1680 | Yes |

| C-H (sp³) | 2850-3000 | Yes |

| C-H (sp²) | 3010-3100 | Yes |

Chromatographic Methodologies for Isolation, Separation, and Purity Assessment

Chromatographic techniques are fundamental for the isolation, separation, and quantitative analysis of this compound, particularly from complex mixtures, and for the assessment of its purity.

Gas Chromatography (GC) for Volatility-Based Separation

Due to its volatility, Gas Chromatography (GC) is an ideal method for the analysis of this compound. nih.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and sensitive detection. The choice of the stationary phase is critical for achieving optimal separation from isomers and other components. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase, or columns of intermediate polarity are often employed. The retention time of this compound is dependent on the column temperature program, carrier gas flow rate, and the specific stationary phase used. GC-MS is particularly powerful as it provides not only retention time data but also a mass spectrum that can be used for definitive identification by comparison with spectral libraries. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially for resolving its geometric isomers (E and Z). Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is a common approach. sielc.com Detection is often achieved using a UV detector, as the carbonyl group exhibits absorbance in the low UV region. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. HPLC can also be interfaced with a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity.

Preparative Chromatography for Scalable Compound Purification

For the isolation of larger quantities of pure this compound, preparative chromatography is employed. This can be either preparative GC or preparative HPLC. In preparative HPLC, larger columns with greater stationary phase capacity are used, and higher sample volumes are injected. The fractions corresponding to the desired compound are collected as they elute from the column. The purity of the collected fractions is then assessed using analytical chromatography. prepchem.com

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization can be employed to improve its volatility for GC analysis, enhance its UV absorbance or fluorescence for HPLC detection, and to improve chromatographic resolution.

A common derivatization strategy for ketones is the formation of oximes or hydrazones. Reaction with hydroxylamine (B1172632) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2,4-dinitrophenylhydrazone. These derivatives are often more stable, have higher molecular weights, and can be more readily separated and detected. For instance, DNPH derivatives are highly colored and can be sensitively detected by UV-Visible spectroscopy in HPLC analysis. researchgate.net For GC analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can produce derivatives with excellent electron-capturing properties, leading to very low detection limits with an electron capture detector (ECD).

| Derivatizing Agent | Derivative Formed | Analytical Advantage |

| Hydroxylamine | Oxime | Improved stability and chromatographic properties |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Enhanced UV-Vis detection in HPLC |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Enhanced sensitivity in GC-ECD |

Formation of Oxime Derivatives for GC-MS Analysis (e.g., O-methyloximation)

A widely used and effective derivatization strategy for ketones like this compound is the formation of oxime derivatives. This typically involves a reaction with a hydroxylamine reagent, with O-methyloximation being a common choice.

The reaction of this compound with methoxyamine hydrochloride converts the carbonyl group into an O-methyl oxime. This derivatization offers several advantages for GC-MS analysis. It increases the thermal stability of the analyte and can improve its chromatographic peak shape. Furthermore, the resulting derivative has a higher molecular weight, which can shift its mass spectrum to a higher mass range, potentially reducing interference from lower molecular weight matrix components.

A key characteristic of the oximation of unsymmetrical ketones is the formation of two geometric isomers: the syn and anti isomers. These isomers often exhibit slightly different retention times in gas chromatography, which can be advantageous for confirmatory analysis. The successful separation and identification of these isomers provide a high degree of confidence in the presence of the target analyte. While specific studies detailing the O-methyloximation of this compound are not abundant, research on the structurally similar 6-methyl-5-hepten-2-one has shown that this derivatization is quantitative and results in two separable isomeric O-methyl oximes.

The general reaction for the O-methyloximation of this compound is as follows:

Reaction Scheme: C₉H₁₆O + NH₂OCH₃·HCl → C₁₀H₁₉NO + H₂O + HCl (this compound) + (Methoxyamine hydrochloride) → (this compound O-methyl oxime) + Water + Hydrochloric acid

The mass spectra of the resulting O-methyl oxime derivatives are expected to show characteristic fragmentation patterns that are useful for identification. This includes a prominent molecular ion peak (M⁺) and specific fragment ions resulting from the cleavage of the molecule.

Table 1: Expected GC-MS Data for O-methyl Oxime Derivatives of this compound

| Derivative | Expected Isomers | Expected Molecular Weight ( g/mol ) | Potential Key Mass Fragments (m/z) |

| This compound O-methyl oxime | syn and anti | 169.27 | 169 (M⁺), 138 ([M-OCH₃]⁺), and other specific fragments |

This table is illustrative and based on general principles of oximation and mass spectrometry, as specific experimental data for this derivative was not available in the reviewed literature.

Other Chemical Modifications for Specific Analytical Applications

Beyond O-methyloximation, other chemical derivatization techniques can be applied to this compound to suit specific analytical needs, such as enhancing detection sensitivity or targeting different analytical instrumentation.

One such alternative is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . This reagent reacts with carbonyl compounds to form PFB-oximes. The key advantage of this method is the introduction of a pentafluorobenzyl group, which is highly electronegative. This makes the derivative particularly suitable for highly sensitive analysis by gas chromatography with electron capture detection (GC-ECD). GC-ECD is significantly more sensitive to halogenated compounds than standard flame ionization detectors (FID) or even mass spectrometers in full scan mode. This approach is ideal for trace-level analysis of this compound in complex environmental or biological samples.

Another established method for the derivatization of carbonyl compounds is the reaction with 2,4-Dinitrophenylhydrazine (DNPH) . This reaction forms a 2,4-dinitrophenylhydrazone derivative. These derivatives are typically analyzed by high-performance liquid chromatography (HPLC) with UV detection, as the dinitrophenyl group is a strong chromophore. While less common for GC-MS analysis of this specific compound, it remains a robust method for the quantification of carbonyls in various matrices.

The choice of derivatization reagent ultimately depends on the analytical objective, the sample matrix, the required sensitivity, and the available instrumentation.

Table 2: Comparison of Derivatization Reagents for this compound

| Derivatization Reagent | Derivative Formed | Primary Analytical Technique | Key Advantages |

| Methoxyamine hydrochloride | O-methyl oxime | GC-MS | Good stability, characteristic mass spectra, formation of isomers for confirmation. |

| PFBHA | PFB-oxime | GC-ECD, GC-MS | Excellent for trace analysis due to high ECD sensitivity. |

| 2,4-DNPH | 2,4-dinitrophenylhydrazone | HPLC-UV | Produces a strong UV-absorbing derivative, suitable for liquid chromatography. |

Chemical Reactivity and Transformation Studies of 6 Methyl 5 Octen 2 One

Reactions Involving the Ketone Functional Group

The carbonyl group of the ketone is a primary site for nucleophilic attack and reactions involving the adjacent α-carbons.

Reduction Pathways to Corresponding Secondary Alcohols

The ketone functional group in 6-methyl-5-octen-2-one can be readily reduced to the corresponding secondary alcohol, 6-methyl-5-octen-2-ol, a compound also known as sulcatol. This transformation is a common step in the synthesis of various natural products and pheromones. cdnsciencepub.comkoreascience.kr

A widely used and effective reagent for this reduction is sodium borohydride (NaBH₄). cdnsciencepub.comunigoa.ac.inchemicalforums.com The reaction is typically carried out in a protic solvent such as methanol or ethanol. unigoa.ac.inquizlet.com The hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.compressbooks.pub This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the secondary alcohol. pressbooks.pub

The reaction is generally chemoselective, meaning the sodium borohydride primarily reduces the ketone and does not affect the carbon-carbon double bond under standard conditions. masterorganicchemistry.com However, under certain conditions, particularly with α,β-unsaturated ketones, conjugate reduction (1,4-addition) can be a competing process. masterorganicchemistry.comsci-hub.se

A laboratory-scale synthesis of sulcatol involves dissolving 6-methyl-5-hepten-2-one (B42903) in methanol, cooling the solution in an ice bath, and then slowly adding solid sodium borohydride. quizlet.com The reaction is typically stirred at room temperature to ensure completion. An acidic workup, often with hydrochloric acid, is then performed to neutralize any remaining borohydride and hydrolyze the borate esters. unigoa.ac.inchemicalforums.com

| Reaction | Reagent | Solvent | Product | Key Features |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol | 6-Methyl-5-octen-2-ol (Sulcatol) | Chemoselective for the carbonyl group. |

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized nature of the carbonyl group in this compound makes the carbonyl carbon an electrophilic center, susceptible to attack by various nucleophiles. pearson.com This leads to nucleophilic addition reactions, a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds.

These reactions can be categorized into two main types: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition) to the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org The choice between these two pathways is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.me Strong, "hard" nucleophiles like Grignard reagents or organolithium compounds tend to favor direct 1,2-addition. libretexts.org In contrast, "soft" nucleophiles such as organocuprates, amines, and thiols generally prefer conjugate 1,4-addition. fiveable.mewikipedia.org

For this compound, which is not an α,β-unsaturated ketone, direct nucleophilic addition to the carbonyl carbon is the expected pathway. Examples of such reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide would yield 2,6-dimethyl-5-octen-2-ol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (like KCN or NaCN) with an acid catalyst would result in the formation of a cyanohydrin, introducing a cyano group and a hydroxyl group at the original carbonyl position.

These reactions significantly expand the synthetic utility of this compound by allowing for the construction of more complex carbon skeletons.

Enolization and Enolate Chemistry

Like other ketones, this compound can undergo enolization, a process where it exists in equilibrium with its enol tautomer. This process involves the removal of a proton from one of the α-carbons (the carbons adjacent to the carbonyl group) and its placement on the carbonyl oxygen. The resulting enol contains a hydroxyl group directly bonded to a carbon-carbon double bond.

The presence of two different α-carbons (at the C-1 and C-3 positions) in this compound means that two different enolates can be formed upon treatment with a base. The removal of a proton from the methyl group (C-1) leads to the kinetic enolate, which is generally formed faster. The removal of a proton from the methylene (B1212753) group (C-3) results in the more substituted and thermodynamically more stable enolate. The selectivity of enolate formation can be controlled by the choice of base, solvent, and temperature.

These enolates are potent nucleophiles and are central to a wide range of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Aldol (B89426) Condensation: Reaction with other aldehydes or ketones to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones.

This reactivity allows for the elaboration of the carbon framework of this compound, making it a valuable building block in organic synthesis.

Reactions Involving the Alkene Functional Group

The carbon-carbon double bond in this compound is a site of unsaturation and can undergo various addition reactions.

Catalytic Hydrogenation and Reduction Strategies

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones without reducing the carbonyl group is a significant challenge in organic synthesis. acs.org The outcome of the catalytic hydrogenation of this compound is highly dependent on the catalyst, solvent, and reaction conditions. pnnl.gov This allows for the selective synthesis of either the saturated ketone (6-methyl-2-octanone), the unsaturated alcohol (6-methyl-5-octen-2-ol), or the fully saturated alcohol (6-methyl-2-octanol).

Research has shown that different metal catalysts exhibit different selectivities: pnnl.gov

Palladium (Pd) catalysts , such as Pd/C, are highly active and strongly favor the hydrogenation of the C=C double bond, leading primarily to the formation of the saturated ketone. pnnl.gov

Platinum (Pt) and Ruthenium (Ru) catalysts can reduce the carbonyl group of α,β-unsaturated aldehydes, but are less effective for the C=O bond in unsaturated ketones. pnnl.gov

Nickel (Ni) catalysts have also been investigated for the hydrogenation of similar unsaturated ketones. The selectivity and activity of Ni catalysts can be tuned by doping with other metals like zirconium. researchgate.net

The choice of catalyst is therefore crucial for directing the reaction towards the desired product. For instance, to obtain 6-methyl-2-octanone, a palladium catalyst would be the preferred choice.

| Catalyst | Primary Product | Selectivity |

| Palladium (e.g., Pd/C) | Saturated Ketone (6-methyl-2-octanone) | High for C=C bond hydrogenation |

| Platinum (e.g., Pt/C) | Saturated Ketone (6-methyl-2-octanone) | Lower activity for C=O bond |

| Ruthenium (e.g., Ru/C) | Saturated Ketone (6-methyl-2-octanone) | Lower activity for C=O bond |

| Nickel (e.g., Ni-based) | Saturated Ketone or Alcohol | Can be tuned with promoters |

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The alkene functional group in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, followed by attack of a halide ion. This would yield 5,6-dibromo-6-methyl-2-octanone.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), would lead to the formation of a haloalkane. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (the C-5 carbon). The halide will then add to the more substituted carbon (the C-6 carbon). This would result in the formation of 6-halo-6-methyl-2-octanone.

These reactions provide pathways to introduce halogen atoms into the molecule, which can then serve as leaving groups for subsequent substitution or elimination reactions, further increasing the synthetic versatility of this compound.

Epoxidation and Dihydroxylation Reactions

The trisubstituted double bond in this compound is the primary site for electrophilic addition reactions such as epoxidation and dihydroxylation. The electron-donating nature of the alkyl groups surrounding the double bond enhances its nucleophilicity, making it susceptible to attack by various oxidizing agents.

Epoxidation: The conversion of the alkene moiety in this compound to an epoxide can be readily achieved using peroxy acids. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction proceeds via a concerted mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the formation of a three-membered oxirane ring. leah4sci.com This process is a syn addition, meaning the two new carbon-oxygen bonds are formed on the same face of the original double bond. masterorganicchemistry.comleah4sci.com The reaction of this compound with m-CPBA would yield 6,7-epoxy-6-methyloctan-2-one. Due to the prochiral nature of the alkene, this reaction produces a racemic mixture of enantiomers.

Dihydroxylation: The synthesis of vicinal diols from this compound involves the addition of two hydroxyl groups across the double bond. This transformation can be accomplished using osmium tetroxide (OsO₄), a reagent known for effecting syn-dihydroxylation with high reliability. skku.edumasterorganicchemistry.com The reaction mechanism involves the formation of a cyclic osmate ester intermediate through a [3+2] cycloaddition, which is subsequently cleaved to yield the cis-1,2-diol. skku.eduorganic-chemistry.org To reduce the cost and toxicity associated with the stoichiometric use of osmium tetroxide, catalytic versions of this reaction have been developed. In the Upjohn dihydroxylation, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), which regenerates the OsO₄ in the catalytic cycle. masterorganicchemistry.comorganic-chemistry.org

For the asymmetric synthesis of chiral diols, the Sharpless asymmetric dihydroxylation is the premier method. nih.govwikipedia.org This reaction employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). wikipedia.org The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of one of two possible enantiomers of 6-methyl-5,6-octan-2-one-diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), simplify the experimental procedure. wikipedia.org Given that the double bond in this compound is electron-rich, it is an excellent substrate for these dihydroxylation reactions. scispace.com

| Reaction Type | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA | 6,7-epoxy-6-methyloctan-2-one | Concerted, syn-addition; produces a racemic mixture. |

| syn-Dihydroxylation | 1. OsO₄ (cat.) / NMO 2. Reductive workup | 6-methyl-octane-5,6-diol-2-one | Forms a racemic mixture of the cis-diol. |

| Asymmetric Dihydroxylation | 1. OsO₄ (cat.) / AD-mix-β or AD-mix-α 2. Reductive workup | (5R,6S)- or (5S,6R)-6-methyl-octane-5,6-diol-2-one | Enantioselective; produces a chiral cis-diol with high enantiomeric excess. |

Pericyclic Reactions and Rearrangements Involving the Unsaturated Ketone System

The conjugated system of this compound, comprising a carbon-carbon double bond and a carbonyl group, is amenable to various pericyclic reactions and molecular rearrangements, often initiated by heat or light.

A potential intramolecular pericyclic reaction for this compound is the Paternò–Büchi reaction . This is a photochemical [2+2] cycloaddition that occurs between an excited state carbonyl group and a ground state alkene to form a four-membered oxetane ring. wikipedia.orgnih.gov In an intramolecular context, irradiation of this compound could lead to the formation of a bicyclic oxetane. The feasibility and outcome of this reaction would depend on the geometric constraints of forming the fused ring system and the relative energies of the excited states of the carbonyl group.

Another relevant class of reactions is electrocyclic reactions . The Nazarov cyclization , a 4π conrotatory electrocyclic ring closure of divinyl ketones, is a powerful method for synthesizing cyclopentenones. wikipedia.orgorganic-chemistry.org While this compound is not a divinyl ketone, related structures could be envisioned to undergo analogous cyclizations under acidic conditions. The reaction proceeds through a pentadienyl cation intermediate, which cyclizes to form an oxyallyl cation that subsequently eliminates a proton to yield the cyclopentenone product. wikipedia.org

Sigmatropic rearrangements are also pertinent. For instance, the Carroll rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of β-keto allyl esters to produce γ,δ-unsaturated ketones. This reaction is notably used in one of the synthetic routes to 6-methyl-5-hepten-2-one, a close structural analog of this compound. chemicalbook.com This highlights the potential for molecules with this structural motif to participate in complex, concerted rearrangements.

Oxidative Degradation Pathways

This compound is susceptible to oxidative cleavage at its carbon-carbon double bond, a process that can occur through reaction with strong oxidizing agents in the laboratory or via atmospheric oxidants in the environment.

Ozonolysis: A primary laboratory method for cleaving alkenes is ozonolysis. libretexts.orgmasterorganicchemistry.com This reaction involves treating the alkene with ozone (O₃), which leads to the cleavage of the double bond and the initial formation of an unstable primary ozonide (molozonide). libretexts.org This intermediate rearranges to a more stable secondary ozonide. libretexts.org Subsequent workup of the ozonide determines the final products. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, yields aldehydes and ketones. masterorganicchemistry.com

The ozonolysis of 6-methyl-5-hepten-2-one, a closely related compound, has been studied and shown to yield 4-oxopentanal and acetone (B3395972). nih.gov By analogy, the ozonolysis of this compound would cleave the C5-C6 double bond to produce two carbonyl-containing fragments: 2-octanone and acetone. The reaction follows the established Criegee mechanism for alkene ozonolysis. nih.govresearchgate.net

| Starting Material | Reaction | Workup | Products |

|---|---|---|---|

| This compound | 1. O₃ 2. (CH₃)₂S (DMS) | Reductive | 2-Octanone and Acetone |

Atmospheric Degradation: In the troposphere, unsaturated volatile organic compounds like this compound are primarily degraded by reaction with atmospheric oxidants, namely the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). Theoretical studies on the ozonolysis of the related 6-methyl-5-hepten-2-one indicate that this reaction proceeds at a significant rate, contributing to its atmospheric lifetime. researchgate.netnih.gov The reaction is initiated by the addition of the oxidant to the double bond. nih.gov The reaction with OH radicals is often the dominant degradation pathway during the daytime. nih.gov This reaction can proceed via addition of the radical to the double bond or by hydrogen abstraction, leading to a cascade of further reactions that ultimately break down the molecule into smaller, more oxidized species. The estimated atmospheric lifetime of a similar compound, 6-methyl-5-hepten-2-one, due to reaction with ozone is on the order of hours, indicating it is a relatively rapid degradation process. researchgate.net

Computational and Theoretical Chemical Studies on 6 Methyl 5 Octen 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 6-methyl-5-octen-2-one. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The conjugated system of the α,β-unsaturated ketone in this compound is a key feature of its electronic structure. The π molecular orbitals, formed by the overlap of p-orbitals on the carbonyl carbon, the α-carbon, and the β-carbon, are delocalized over these atoms. This delocalization influences the molecule's reactivity and spectroscopic properties.

A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity. For α,β-unsaturated ketones, the HOMO is typically associated with the C=C double bond, making it susceptible to electrophilic attack, while the LUMO is often centered on the carbonyl carbon and the β-carbon, indicating these sites are prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and interactions between orbitals. This analysis can quantify the delocalization of electron density from the C=C π-bond to the C=O π*-antibonding orbital, which is characteristic of conjugated enone systems.

Table 1: Representative Electronic Properties of an α,β-Unsaturated Ketone System Calculated by DFT

| Property | Calculated Value (Arbitrary Units) | Description |

| Energy of HOMO | -6.5 eV | The energy of the highest occupied molecular orbital, related to the ionization potential. |

| Energy of LUMO | -1.2 eV | The energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule arising from its charge distribution. |

| NBO Charge on Carbonyl C | +0.55 e | The partial positive charge on the carbonyl carbon, indicating its electrophilic character. |

| NBO Charge on β-Carbon | -0.20 e | The partial negative charge on the β-carbon, indicating its nucleophilic character in certain reactions. |

Note: The values in this table are illustrative for a generic α,β-unsaturated ketone and would require specific calculations for this compound.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the aliphatic chain in this compound allows it to adopt various conformations, which can influence its physical properties and biological activity. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of this compound. These methods use classical mechanics to model the molecule as a collection of atoms held together by springs representing the chemical bonds. The potential energy of a conformation is calculated based on a force field, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. By systematically rotating the rotatable bonds (e.g., C-C single bonds) and minimizing the energy at each step, a potential energy surface can be generated, revealing the stable conformers (local minima) and the transition states between them (saddle points).

Molecular Dynamics (MD) simulations provide a more dynamic picture of the conformational behavior of this compound. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, resulting in a trajectory that describes the molecule's movements. This allows for the exploration of the conformational space at a given temperature and can reveal how the molecule transitions between different conformations. MD simulations can also be performed in the presence of a solvent to understand the influence of the environment on the conformational preferences.

Table 2: Example of Conformational Energy Profile for a Flexible Alkene Chain

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti (most stable) |

Note: This table illustrates a typical energy profile for rotation around a C-C single bond in an aliphatic chain. The actual values for this compound would depend on the specific interactions within the molecule.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra and the structural elucidation of the compound.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. After optimizing the molecular geometry to find its minimum energy structure, a frequency calculation can be performed. This involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. For this compound, key vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-H stretches of the alkyl groups. The conjugation in the enone system is known to lower the C=O stretching frequency compared to a saturated ketone. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be predicted using quantum chemical calculations, typically with methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to help in the assignment of complex NMR spectra. For this compound, computational methods could help distinguish the chemical shifts of the two methyl groups attached to the double bond and the methyl group of the acetyl function.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for an α,β-Unsaturated Ketone

| Spectroscopic Feature | Predicted Value (Computational) | Typical Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1690 | 1665-1685 |

| IR: C=C Stretch (cm⁻¹) | 1630 | 1615-1645 |

| ¹³C NMR: Carbonyl C (ppm) | 198.5 | 190-200 |

| ¹³C NMR: β-Carbon (ppm) | 145.2 | 130-150 |

| ¹³C NMR: α-Carbon (ppm) | 128.9 | 125-135 |

| ¹H NMR: β-Proton (ppm) | 6.8 | 6.5-7.0 |

| ¹H NMR: α-Proton (ppm) | 6.1 | 5.8-6.4 |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation. Experimental values are typical ranges for similar structures.

Modeling of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

A common synthetic route to γ,δ-unsaturated ketones like this compound is the Carroll rearrangement . wikipedia.org This reaction involves the thermal rearrangement of a β-keto allyl ester. Computational modeling of this pericyclic reaction would involve locating the concerted, six-membered ring transition state. DFT calculations can be used to optimize the geometry of this transition state and calculate its energy, providing the activation barrier for the reaction.

Another important reaction for the synthesis of α,β-unsaturated ketones is the aldol (B89426) condensation . youtube.comwikipedia.orglibretexts.org This reaction involves the base- or acid-catalyzed reaction between an enolate and a carbonyl compound, followed by dehydration. Computational studies can model each step of this process: the formation of the enolate, the nucleophilic attack on the carbonyl group to form a β-hydroxy ketone, and the final elimination of water. For each step, the transition state can be located and the corresponding energy barrier calculated. This can provide insights into the rate-determining step of the reaction and how catalysts can influence the reaction rate and selectivity.

Table 4: Example of Calculated Energy Profile for a Two-Step Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State 1 | +20.5 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.2 | A stable species formed after the first step. |

| Transition State 2 | +15.8 | The energy barrier for the second step, relative to the intermediate. |

| Products | -12.0 | The final products of the reaction at their ground state energy. |

Note: This table provides a generic example of a reaction energy profile. Specific calculations are required to determine the profile for the synthesis of this compound.

Future Research Directions and Unexplored Avenues for 6 Methyl 5 Octen 2 One

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for industrial chemicals, aiming to reduce environmental impact and enhance sustainability. For 6-methyl-5-octen-2-one, a shift from traditional synthesis methods, which often rely on fossil fuel-derived starting materials and harsh reaction conditions, towards more eco-friendly alternatives is a critical area for future research.

A primary focus will be the utilization of renewable feedstocks. Biomass, a readily available and carbon-neutral resource, offers a promising alternative to petrochemicals. Research into the catalytic valorization of lignocellulosic biomass, which is rich in sugars and lignin, could lead to the development of pathways to produce key precursors for this compound. For instance, the conversion of carbohydrates through fermentation or chemo-catalytic routes can yield platform molecules that can be further transformed into the target ketone.

Furthermore, the development of catalytic systems that are highly efficient and selective is paramount. This includes the design of heterogeneous catalysts that can be easily separated and recycled, minimizing waste. Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will also be a key consideration. Investigating solvent-free reaction conditions or the use of green solvents, such as water or supercritical fluids, will further contribute to the sustainability of the synthesis process.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for this compound

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Petrochemical-based (e.g., isobutylene, acetone) | Biomass-derived (e.g., carbohydrates, lignin) |

| Catalysts | Homogeneous catalysts, strong acids/bases | Heterogeneous, recyclable catalysts; biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, solvent-free conditions |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

| Waste Generation | Significant by-product formation | High atom economy, minimal waste |

Application of Chemoenzymatic or Biocatalytic Methods in its Production or Transformation

The use of enzymes and microorganisms in chemical synthesis, known as biocatalysis and chemoenzymatic synthesis, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While not yet widely applied to the industrial production of this compound, this area represents a substantial opportunity for future research.

Engineered enzymes, such as ketoreductases and transaminases, could be employed for the stereoselective synthesis of specific isomers of this compound or its derivatives. This is particularly relevant for the fragrance industry, where the olfactory properties of a molecule can be highly dependent on its stereochemistry. The modular nature of chemoenzymatic approaches allows for the combination of biological and chemical steps to create efficient and novel synthetic pathways. For instance, a microbial fermentation could produce a precursor that is then chemically converted to the final product.

The synthesis of terpenoids, a class of compounds to which this compound is related, has seen significant advancements through metabolic engineering. kneopen.com By engineering the metabolic pathways of microorganisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to produce this compound directly from simple sugars. kneopen.com This approach, known as microbial fermentation, offers a route to sustainable and scalable production.

Advanced in-situ Monitoring and Reaction Control Techniques for its Synthesis

To optimize the synthesis of this compound, whether through traditional or novel methods, the implementation of advanced process analytical technology (PAT) is crucial. mt.comwikipedia.org PAT involves the use of in-situ and online analytical techniques to monitor and control reaction parameters in real-time, leading to improved yield, purity, and process safety. mt.comwikipedia.org

Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be integrated directly into the reaction vessel to provide continuous data on the concentration of reactants, intermediates, and the final product. americanpharmaceuticalreview.comcopernicus.orgcopernicus.org This real-time information allows for precise control over reaction conditions, such as temperature, pressure, and reactant addition rates, ensuring the process remains within its optimal window. americanpharmaceuticalreview.com

The data generated from these in-situ monitoring tools can be used to develop sophisticated process models. These models can then be used to predict reaction outcomes and to implement advanced control strategies, such as feedback and feed-forward control, to maintain consistent product quality and maximize efficiency. The application of PAT can significantly reduce the need for offline sampling and analysis, leading to faster process development and scale-up. innopharmaeducation.com

Exploration of its Potential as a Precursor in Novel Chemical Synthesis Pathways

Beyond its established use in the production of vitamins and fragrances, this compound holds potential as a versatile building block in the synthesis of a wider range of novel chemical compounds. Its functional groups—a ketone and a carbon-carbon double bond—provide multiple reactive sites for a variety of chemical transformations.

Future research could explore its use in cascade reactions, where multiple chemical transformations occur in a single pot, leading to the efficient synthesis of complex molecules. The double bond can be a site for various addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functionalities. The ketone group can be a handle for carbon-carbon bond formation through reactions like aldol (B89426) condensations or Wittig reactions.

For example, this compound could serve as a starting material for the synthesis of novel bioactive molecules, such as pharmaceuticals or agrochemicals. Its terpenoid-like structure makes it an interesting precursor for the synthesis of natural product analogues. By exploring new reaction pathways and catalytic systems, the synthetic utility of this compound can be significantly expanded, opening up new applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.